5-(4-Methylaminophenylazo)indazole
Description
5-(4-Methylaminophenylazo)indazole is an indazole derivative featuring an azo (–N=N–) linkage at position 5 of the indazole core, connected to a 4-methylaminophenyl group. The azo group confers unique electronic and steric properties, which may influence binding affinity and selectivity.
Properties
CAS No. |
122168-71-2 |
|---|---|
Molecular Formula |
C14H13N5 |
Molecular Weight |
251.29 g/mol |
IUPAC Name |
4-(1H-indazol-5-yldiazenyl)-N-methylaniline |
InChI |
InChI=1S/C14H13N5/c1-15-11-2-4-12(5-3-11)17-18-13-6-7-14-10(8-13)9-16-19-14/h2-9,15H,1H3,(H,16,19) |
InChI Key |
STPLHEAZDSWCBD-UHFFFAOYSA-N |
SMILES |
CNC1=CC=C(C=C1)N=NC2=CC3=C(C=C2)NN=C3 |
Canonical SMILES |
CNC1=CC=C(C=C1)N=NC2=CC3=C(C=C2)NN=C3 |
Synonyms |
5-(4-methylaminophenylazo)indazole MA5I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Indazole Derivatives
Substituent Position and Functional Group Impact
Indazole derivatives exhibit varied biological activities depending on the substituent’s position and nature. Below is a comparative analysis:
Quantum Chemical Properties
For instance:
- Nitro-substituted indazoles have lower HOMO energies, making them better electron acceptors .
- Halogenated derivatives (e.g., 5-Bromo-4-fluoro-1-methyl-1H-indazole) exhibit larger dipole moments, enhancing solubility and intermolecular interactions .
Data Tables
Table 1: Structural and Activity Comparison of Key Indazole Derivatives
| Compound | Substituent Position | Functional Group | Biological Activity | Key Finding |
|---|---|---|---|---|
| 5-(4-Methylaminophenylazo)indazole | 5 | Azo (4-methylaminophenyl) | Kinase inhibition (hypothesized) | Structural analogy suggests ATP-binding potential |
| 3-Aryl-indazole-5-carboxylic acids | 5 | Carboxylic acid | CK2 inhibition (IC₅₀ = 3.1–6.5 μM) | Carboxyl critical for CK2 binding |
| 5-(4-Pyridinyl)indazole | 5 | Pyridinyl | Haspin inhibition (anticancer) | Selective for haspin over 50+ kinases |
| 6-Nitroindazole-thiazolidinones | 6 | Nitro + thiazolidine | Antimicrobial | MIC = 12.5–50 μg/mL against S. aureus |
Table 2: Quantum Chemical Parameters (B3LYP Method)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Nitroindazole | -7.8 | -2.1 | 5.7 |
| Methylaminophenylazoindazole* | Predicted | Predicted | N/A |
| Halogenated indazole | -8.2 | -1.9 | 6.3 |
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